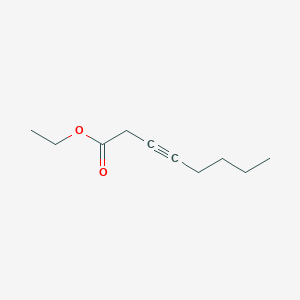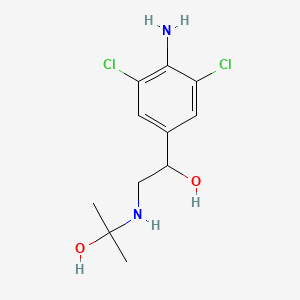
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, chloro, hydroxy, and benzenemethanol groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3,5-dichlorobenzene to form 3,5-dichloronitrobenzene. This is followed by the reduction of the nitro group to an amino group, resulting in 3,5-dichloroaniline.
Formylation: The next step involves the formylation of 3,5-dichloroaniline to introduce the formyl group, forming 4-amino-3,5-dichlorobenzaldehyde.
Mannich Reaction: The final step is the Mannich reaction, where 4-amino-3,5-dichlorobenzaldehyde reacts with isopropanolamine and formaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and pH, and employing catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-3,5-dichloro-alpha-(((1-oxo-1-methylethyl)amino)methyl)benzenemethanol.
Reduction: Formation of 4-amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-dichlorobenzyl alcohol
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzene
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane
Uniqueness
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and lipophilic properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
38339-12-7 |
|---|---|
Fórmula molecular |
C11H16Cl2N2O2 |
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]propan-2-ol |
InChI |
InChI=1S/C11H16Cl2N2O2/c1-11(2,17)15-5-9(16)6-3-7(12)10(14)8(13)4-6/h3-4,9,15-17H,5,14H2,1-2H3 |
Clave InChI |
VRJQLDXHONBMMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


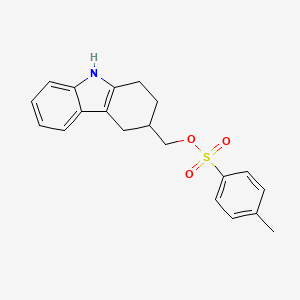
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
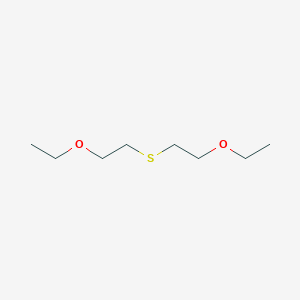

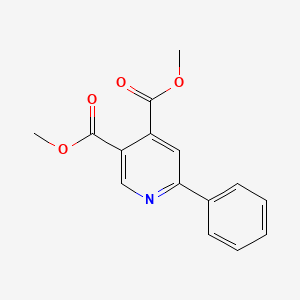
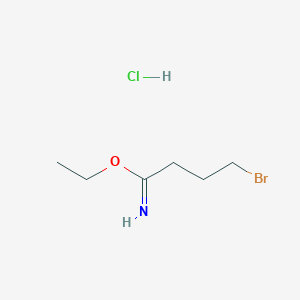

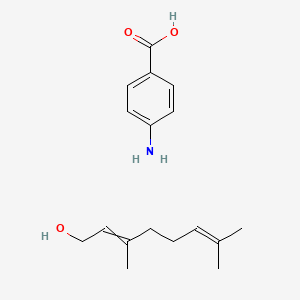
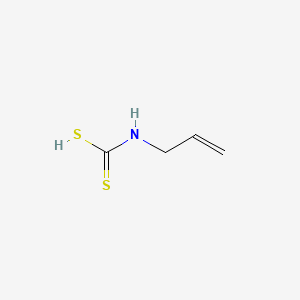
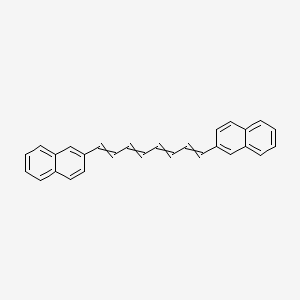
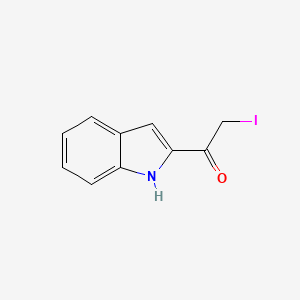
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
